molecular formula C14H9ClN2O3S B12337918 5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde CAS No. 1227267-20-0

5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde

Cat. No.: B12337918
CAS No.: 1227267-20-0
M. Wt: 320.8 g/mol
InChI Key: NDEKHCIFFLDNCA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chloro and phenylsulfonyl groups enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the chloro and phenylsulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the oxidation of the intermediate compound to form the carboxaldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- is unique due to the presence of both chloro and phenylsulfonyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules for pharmaceutical research .

Properties

CAS No.

1227267-20-0

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C14H9ClN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H

InChI Key

NDEKHCIFFLDNCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Cl)C=O

Origin of Product

United States

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